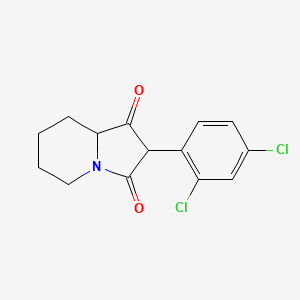![molecular formula C6H11N2OP B14286569 1-[(Dimethylphosphoryl)methyl]-1H-imidazole CAS No. 116142-18-8](/img/structure/B14286569.png)
1-[(Dimethylphosphoryl)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylphosphoryl)methyl]-1H-imidazole is an organophosphorus compound featuring an imidazole ring substituted with a dimethylphosphoryl group
Vorbereitungsmethoden
The synthesis of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole typically involves the reaction of imidazole with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
1-[(Dimethylphosphoryl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-[(Dimethylphosphoryl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphine metabolism.
Wirkmechanismus
The mechanism of action of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
1-[(Dimethylphosphoryl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
Dimethylphosphine oxide: This compound shares the dimethylphosphoryl group but lacks the imidazole ring, resulting in different chemical properties and reactivity.
1-Methylimidazole: This compound has a similar imidazole ring but lacks the dimethylphosphoryl group, leading to different applications and biological activities.
Eigenschaften
CAS-Nummer |
116142-18-8 |
|---|---|
Molekularformel |
C6H11N2OP |
Molekulargewicht |
158.14 g/mol |
IUPAC-Name |
1-(dimethylphosphorylmethyl)imidazole |
InChI |
InChI=1S/C6H11N2OP/c1-10(2,9)6-8-4-3-7-5-8/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
RLXSMQHLDLWBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)CN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
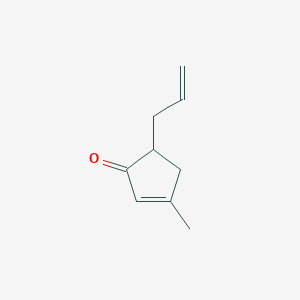
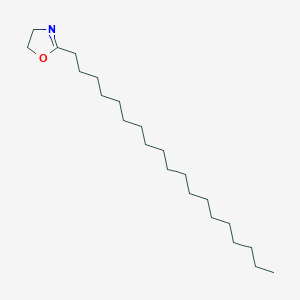
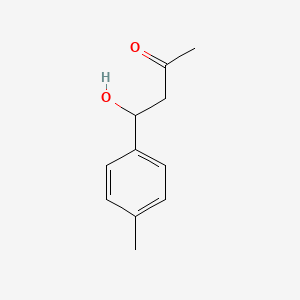

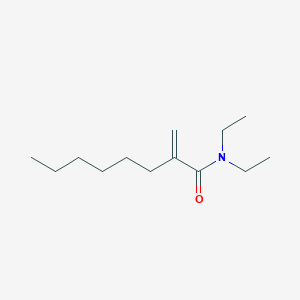

![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)

![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
